
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a furan ring fused with a benzodioxin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride typically involves a multi-step process. One common method involves the reaction of aryl or heteroaryl aldehydes with substituted phenacyl bromides and 4-hydroxycoumarin in the presence of N,N-diisopropyl ethyl ammonium acetate (DIPEAc) as the promoting medium . This one-pot three-component approach is known for its operational simplicity, efficiency, and wide substrate scope.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives, while substitution reactions can produce a variety of substituted benzodioxin compounds .
科学的研究の応用
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Furo(3,2-c)coumarins: These compounds share a similar furan-benzodioxin structure but differ in the position of the furan ring fusion.
Benzofuran derivatives: These compounds have a benzofuran core and exhibit similar biological activities.
Uniqueness
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
CAS番号 |
35689-41-9 |
|---|---|
分子式 |
C17H20ClNO5 |
分子量 |
353.8 g/mol |
IUPAC名 |
diethyl-[2-(furo[2,3-g][1,4]benzodioxine-7-carbonyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H19NO5.ClH/c1-3-18(4-2)5-6-22-17(19)16-10-12-9-14-15(11-13(12)23-16)21-8-7-20-14;/h7-11H,3-6H2,1-2H3;1H |
InChIキー |
ZRZCYSWTXRTHME-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCOC(=O)C1=CC2=CC3=C(C=C2O1)OC=CO3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


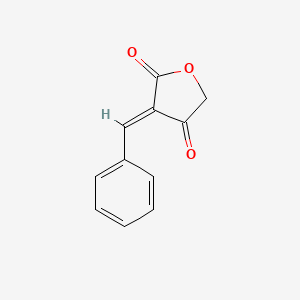
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt](/img/structure/B13728942.png)


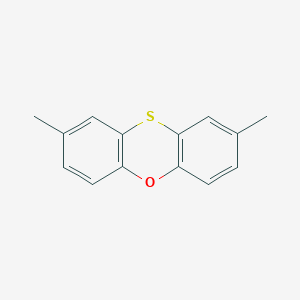
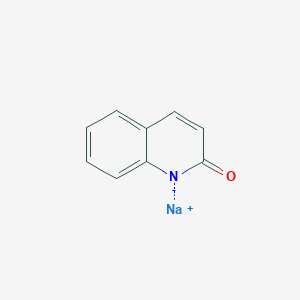
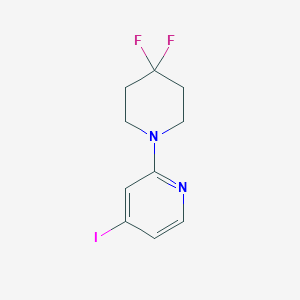

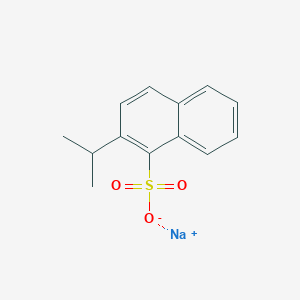
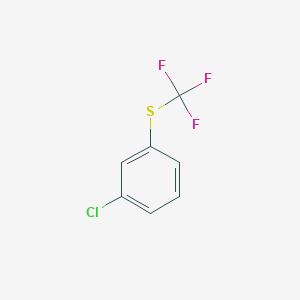

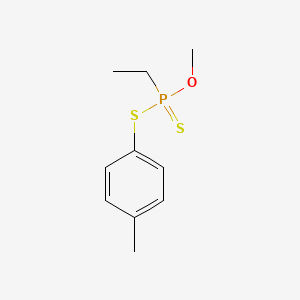
![disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13729016.png)
![N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid](/img/structure/B13729023.png)
